N-[(4-chlorophenyl)methyl]-3-iodobenzamide

Medicinal Chemistry Drug Discovery ADME Prediction

N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0) is a synthetic halogenated benzamide derivative with the molecular formula C14H11ClINO and a molecular weight of 371.60 g/mol. It is characterized by a 3-iodobenzamide core linked to a 4-chlorobenzyl group via an amide bond, a scaffold that positions it within a class of compounds investigated for potential pharmacological activity.

Molecular Formula C14H11ClINO
Molecular Weight 371.60 g/mol
CAS No. 6185-10-0
Cat. No. B6079968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-3-iodobenzamide
CAS6185-10-0
Molecular FormulaC14H11ClINO
Molecular Weight371.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H11ClINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)
InChIKeyHYWZBUVENZBGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0): Core Structural and Physicochemical Profile for Procurement Decisions


N-[(4-chlorophenyl)methyl]-3-iodobenzamide (CAS 6185-10-0) is a synthetic halogenated benzamide derivative with the molecular formula C14H11ClINO and a molecular weight of 371.60 g/mol . It is characterized by a 3-iodobenzamide core linked to a 4-chlorobenzyl group via an amide bond, a scaffold that positions it within a class of compounds investigated for potential pharmacological activity . Key physicochemical parameters include a predicted density of 1.655 g/cm³, a boiling point of 482.3°C at 760 mmHg, a LogP of 4.45, and a topological polar surface area (TPSA) of 32.59 Ų .

Why N-[(4-chlorophenyl)methyl]-3-iodobenzamide (6185-10-0) Cannot Be Readily Substituted by Positional Isomers or Des-Halogenated Analogs


The specific combination of a meta-iodo substitution on the benzamide ring and a para-chlorobenzyl group on the amide nitrogen confers a unique electronic and steric profile that directly influences key molecular properties, including lipophilicity, polar surface area, and potentially target binding. As demonstrated by the data below, small changes in halogen position or the removal of a single substituent result in quantifiable shifts in calculated LogP and TPSA, which are critical parameters governing passive permeability and solubility . Furthermore, in related benzamide series, the nature and position of substituents on both the benzyl and benzamide rings have been shown to significantly influence biological activity, underscoring that even structurally similar analogs cannot be assumed to be functionally interchangeable . A simple substitution with a 2-iodo or 4-iodo isomer, or a des-chloro analog, is therefore not a scientifically valid procurement decision without experimental verification of the desired property.

Quantitative Differentiation Guide for N-[(4-chlorophenyl)methyl]-3-iodobenzamide (6185-10-0) Against Key Analogs


Enhanced Lipophilicity and Membrane Permeability Potential vs. Des-Iodo Analog

The presence of the iodine atom at the 3-position of the benzamide ring significantly increases the calculated lipophilicity of N-[(4-chlorophenyl)methyl]-3-iodobenzamide compared to its des-iodo analog, N-(4-chlorobenzyl)benzamide. This difference is quantified by a higher computed LogP value, which is a key predictor of passive membrane permeability and blood-brain barrier penetration potential .

Medicinal Chemistry Drug Discovery ADME Prediction

Distinct Polar Surface Area (PSA) vs. 2-Iodo and 4-Iodo Positional Isomers

The 3-iodo substitution on the benzamide ring yields a distinct topological polar surface area (TPSA) of 32.59 Ų for the target compound . While the exact TPSA values for the 2-iodo (CAS 304644-56-2) and 4-iodo (CAS 425425-94-1) positional isomers are not readily available in open databases, it is a fundamental principle of medicinal chemistry that changes in the position of a large halogen substituent alter the three-dimensional electronic distribution and, consequently, the TPSA. This variation in TPSA, even if small, can meaningfully impact a molecule's ability to engage in polar interactions and its overall solubility profile, making the 3-iodo isomer a chemically distinct entity from its 2- and 4-substituted counterparts.

Computational Chemistry Medicinal Chemistry Molecular Property Analysis

Demonstrated Lack of Activity in Key Biological Screens vs. Closely Related Benzamide Scaffolds

In contrast to more elaborated benzamide derivatives like the radioligand [125I]-IBZM which displays high affinity (Kd ~3.1 nM) and selectivity for dopamine D2 receptors [1], N-[(4-chlorophenyl)methyl]-3-iodobenzamide demonstrates no significant inhibitory activity in several key assays. Specifically, it showed no inhibition of acetylcholinesterase at a concentration of 26 µM and less than 50% inhibition of HIV-1 integrase at 1000 µM [2]. This negative selectivity profile is a critical point of differentiation from more complex, receptor-active benzamides.

Target Identification Pharmacology Assay Development

Validated Research and Industrial Application Scenarios for N-[(4-chlorophenyl)methyl]-3-iodobenzamide (6185-10-0)


Use as a Lipophilic Fragment or Building Block in Medicinal Chemistry

Based on its calculated LogP of 4.45, which is significantly higher than its des-iodo analog, N-[(4-chlorophenyl)methyl]-3-iodobenzamide is a suitable building block for introducing a lipophilic, halogenated benzamide moiety into larger molecular structures. This is particularly relevant for medicinal chemistry programs where enhancing passive membrane permeability or improving the lipophilic ligand efficiency (LLE) of a lead series is a primary goal .

Development of CNS-Penetrant Chemical Probes (Subject to Experimental Validation)

The combination of high calculated lipophilicity (LogP 4.45) and a relatively low topological polar surface area (TPSA 32.59 Ų) suggests that this compound possesses physicochemical properties within the optimal range for crossing the blood-brain barrier . It may therefore serve as a starting point for the development of CNS-penetrant chemical probes, provided that subsequent experimental assays confirm favorable brain penetration and target engagement in vivo.

As a Negative Control in Target-Based Screening Campaigns

The well-documented lack of inhibitory activity against acetylcholinesterase (at 26 µM) and HIV-1 integrase (IC50 > 1000 µM) makes this compound a valuable negative control for high-throughput screening (HTS) campaigns targeting these enzymes [1]. Its structural similarity to other benzamides, combined with its confirmed inactivity, allows for the identification of false positives arising from assay interference or nonspecific binding.

Technical Documentation Hub

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